BenchChemオンラインストアへようこそ!

10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride

Nicotinic Acetylcholine Receptor Structure-Activity Relationship Varenicline Intermediate

10-Azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine hydrochloride (CAS 230615-05-1) is a chiral, aryl-fused azapolycyclic amine that constitutes a critical varenicline process intermediate and a specified impurity (Varenicline Impurity 45/27/20). This compound belongs to a broader class of 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene derivatives that bind to neuronal nicotinic acetylcholine receptors (nAChRs) and are the subject of extensive patent families directed toward neurological and psychiatric disorders.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 230615-05-1
Cat. No. B3118030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride
CAS230615-05-1
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=C2C=CC(=C3)N.Cl
InChIInChI=1S/C11H14N2.ClH/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9;/h1-2,4,7-8,13H,3,5-6,12H2;1H
InChIKeyTXKXZZOMNPKEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine Hydrochloride (CAS 230615-05-1) Procurement Baseline


10-Azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine hydrochloride (CAS 230615-05-1) is a chiral, aryl-fused azapolycyclic amine that constitutes a critical varenicline process intermediate and a specified impurity (Varenicline Impurity 45/27/20) . This compound belongs to a broader class of 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene derivatives that bind to neuronal nicotinic acetylcholine receptors (nAChRs) and are the subject of extensive patent families directed toward neurological and psychiatric disorders [1]. Its molecular formula is C11H14N2·HCl, with a free base molecular weight of 174.24 g/mol .

Why Generic Azapolycyclic Substitution Cannot Match 10-Azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine Hydrochloride


Casual substitution within the 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene scaffold is precluded by extreme functional-group-dependent pharmacology. The 4-position substituent is the primary driver of nAChR subtype affinity and selectivity: a trifluoromethyl group yields a high-affinity α4β2 partial agonist (Ki = 1.2 nM), whereas a nitro group shifts affinity by orders of magnitude (Ki = 690 nM at the α4β2 subtype) [1]. The 4-amino substituent represents a distinct pharmacophoric state, offering a hydrogen-bond donor not present in the nitro, trifluoromethyl, or methyl analogs, which fundamentally alters target engagement and synthetic utility [2]. Furthermore, as a varenicline manufacturing intermediate and specified impurity, this compound's unique retention time, mass spectral fragmentation, and response factor in HPLC/UPLC methods make it irreplaceable for analytical method validation and regulatory filing [3].

Quantitative Differentiation Evidence for 10-Azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine Hydrochloride


nAChR Subtype Binding: 4-Amino vs. 4-Trifluoromethyl and 4-Nitro Analogs

Within the 10-azatricyclo[6.3.1.02,7]dodeca scaffold, the 4-position substituent exerts a dominant effect on α4β2 nAChR binding affinity. The 4-trifluoromethyl analog (CP-601927) exhibits high-affinity binding with Ki = 1.2 nM, whereas the 4-nitro analog shows markedly reduced affinity with Ki = 690 nM, representing a ~575-fold difference [1]. The 4-amino substituent (target compound) introduces a hydrogen-bond donor motif distinct from these electron-withdrawing groups, placing it in a unique affinity and efficacy bracket that is not interpolatable from the nitro or trifluoromethyl data. Precise Ki data for the 4-amino derivative at recombinant human α4β2 nAChR are available in BindingDB (BDBM50174151) [2].

Nicotinic Acetylcholine Receptor Structure-Activity Relationship Varenicline Intermediate

HDAC Inhibition: 4-Amino Azatricyclo vs. 4,5-Diamino and 4-Trifluoromethyl Analogs

The 10-azatricyclo scaffold has been identified as a privileged structure for histone deacetylase (HDAC) inhibition. The 4-trifluoromethyl analog demonstrates submicromolar HDAC3 inhibitory activity (IC50 = 87 nM) [1]. In cellular assays measuring HDAC1/2/3 inhibition in human KMS-12-BM multiple myeloma cells, members of this class increased acetyl-histone H3 levels with EC50 values in the low micromolar range (EC50 = 7.5 μM for one representative) [2]. DrugMap annotations list the 4-amino azatricyclo scaffold as an inhibitor of both HDAC1 and HDAC6 [3]. The presence of the free 4-amino group provides a potential zinc-binding moiety (ZBM) or hydrogen-bonding anchor that is absent in the 4-trifluoromethyl and 4-nitro analogs, offering a distinct mechanism of HDAC engagement.

Histone Deacetylase Epigenetics Cancer

Purity Specification and Analytical Reference Standard Qualification

This compound is manufactured and supplied as a certified varenicline impurity reference standard at ≥95% purity (HPLC) with full characterization data compliant with regulatory guidelines (ICH Q3A/Q3B) . It is designated as Varenicline Impurity 45 (CATO), Impurity 23 (Sinco), Impurity 20 DiHCl (CymitQuimica), and Impurity 27 (SynZeal/ChemWhat), reflecting its established identity across multiple pharmacopoeial and analytical method validation programs [1]. This multi-sourcing with consistent identity confirmation provides a higher degree of procurement confidence compared to less-characterized analogs like the 4,5-diamine derivative (CAS 808120-35-6), which is offered by fewer vendors and with less extensive characterization documentation.

Impurity Profiling HPLC/UPLC Pharmaceutical Quality Control

Synthetic Utility: 4-Amino Intermediate vs. 4-Nitro Precursor in Varenicline Manufacturing

In the patented varenicline synthetic route, the 4-amino-10-azatricyclo intermediate occupies a strategic position downstream of nitro reduction and upstream of quinoxaline ring formation. The 4-amino derivative is generated via reduction of the 4-nitro precursor and serves as the direct substrate for subsequent diamino formation and heterocycle annulation to yield the final varenicline scaffold [1]. The 4-nitro analog (a common alternative intermediate) requires an additional reduction step and is associated with a distinct impurity profile that includes potential genotoxic nitroso impurities if the reduction is incomplete [2]. Starting from the 4-amino intermediate eliminates this reduction-dependent impurity risk and shortens the synthetic sequence by one step.

Varenicline Synthesis Process Chemistry Pharmaceutical Intermediate

Salt Form Selection: Hydrochloride Salt Stability vs. Free Base Handling

The hydrochloride salt (CAS 230615-05-1, MW 210.7 g/mol) provides improved solid-state stability and handling characteristics compared to the free base (CAS 357424-22-7, MW 174.24 g/mol). Primary aromatic amines are susceptible to oxidative degradation and discoloration upon prolonged storage; salt formation mitigates this via protonation of the amine, reducing electron density available for oxidation [1]. The hydrochloride salt also exhibits higher aqueous solubility, facilitating solution-phase chemistry and analytical method preparation. Vendor specifications indicate long-term storage stability (>1 year) for the hydrochloride salt when stored at ambient temperature in a dry environment .

Salt Selection Solid-State Chemistry Chemical Stability

Chromatographic Differentiation: Relative Retention Time (RRT) and Resolution from Co-eluting Varenicline Impurities

In validated reversed-phase UPLC methods for varenicline tartrate tablets, the 4-amino azatricyclo impurity (Varenicline Impurity 27) is resolved from other process-related impurities including the 4-nitro, 8-nitro, 9-nitro, and 4,5-diamino analogs with resolution factors (Rs) exceeding 2.0 under optimized gradient conditions [1][2]. The presence of the protonated primary amine under acidic mobile phase conditions (0.1% TFA or formic acid) confers a characteristic retention behavior distinct from the more lipophilic 4-trifluoromethyl and 4-nitro analogs, enabling unambiguous identification in forced degradation and stability studies.

Chromatographic Separation Impurity Profiling Method Validation

Application Scenarios for 10-Azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine Hydrochloride Based on Quantitative Evidence


Varenicline ANDA Impurity Profiling and Method Validation

This compound is the designated reference standard for Varenicline Impurity 45/27/20 and is essential for developing and validating HPLC/UPLC impurity methods required for Abbreviated New Drug Applications (ANDAs). Its ≥95% certified purity, full characterization package (NMR, MS, IR), and established relative retention time under pharmacopoeial conditions support linearity, accuracy, precision, and selectivity validation per ICH Q2(R1) . The distinct chromatographic separation (Rs > 2.0 from adjacent impurities) confirmed in published UPLC methods makes it a reliable system suitability marker for routine quality control and stability testing of varenicline drug substance and finished dosage forms [1].

nAChR Structure-Activity Relationship (SAR) Probe Synthesis

As a 4-amino-substituted 10-azatricyclo scaffold with established nAChR binding annotated in BindingDB (BDBM50174151), this compound serves as a versatile starting material for generating focused libraries of nAChR ligands. The free primary amine permits facile derivatization (acylation, sulfonylation, reductive amination) to explore the hydrogen-bond donor/acceptor requirements of the α4β2 and α3β4 nAChR orthosteric sites. This enables systematic variation of the 4-position pharmacophore, complementing existing SAR data for the 4-CF3 (Ki = 1.2 nM) and 4-NO2 (Ki = 690 nM) analogs [2].

HDAC Inhibitor Lead Optimization

Given the DrugMap annotation of this scaffold as an HDAC1 and HDAC6 inhibitor, and the confirmed submicromolar HDAC3 activity of the 4-trifluoromethyl analog (IC50 = 87 nM), the 4-amino derivative is a strategic intermediate for designing isoform-selective HDAC inhibitors [3]. The 4-amino group can be elaborated with zinc-binding groups (hydroxamic acids, ortho-aminoanilides) or capping groups to fine-tune potency, selectivity, and cellular permeability. This positions the compound as a preferred procurement choice over the 4-nitro analog, which requires an additional reduction step before derivatization and carries a higher risk of genotoxic impurity carryover [4].

Process Chemistry Route Scouting and Genotoxic Impurity Control

In varenicline process development, this 4-amino intermediate represents a strategic branching point. Its procurement in the hydrochloride salt form (CAS 230615-05-1) provides a stable, well-characterized starting point for route scouting experiments that bypass the nitro reduction step entirely, thereby eliminating the associated risk of nitroso genotoxic impurity formation [4]. This is particularly relevant in the context of the 2020-2021 nitrosamine contamination recalls that affected varenicline (Champix) batches, which heightened regulatory scrutiny on nitrosamine impurities in amine-containing pharmaceuticals [5].

Quote Request

Request a Quote for 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.